![molecular formula C8H6ClNO B1588498 2-Chloro-5-methyl-1,3-benzoxazole CAS No. 3770-60-3](/img/structure/B1588498.png)
2-Chloro-5-methyl-1,3-benzoxazole
Overview
Description
2-Chloro-5-methyl-1,3-benzoxazole is a type of benzoxazole, which is a bicyclic planar molecule . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more .
Synthesis Analysis
Benzoxazole can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A variety of well-organized synthetic methodologies for benzoxazole have been summarized .Scientific Research Applications
Synthesis and Biological Activities
A study detailed the synthesis and evaluation of novel 5,7-dichloro-1,3-benzoxazole derivatives, showcasing their potential in developing antimicrobial, cytotoxic, antioxidant, and antilipase agents. These derivatives were synthesized to form heterocyclic ring systems, demonstrating significant antimicrobial and cytotoxic activities, positioning them as promising compounds for further pharmacological studies (Jayanna et al., 2013).
Thermochemical Studies
Research on the energetic studies of benzoxazole derivatives, including 5-chloro-2-methylbenzoxazole, revealed insights into their thermochemical properties. These studies employed experimental techniques and computational approaches to determine the molar enthalpy of formation in both condensed and gaseous states, offering valuable data for the development of new materials and understanding their stability (Silva et al., 2013).
Antimicrobial and Antifungal Activities
Novel synthetic pathways led to the creation of benzoxazole derivatives with enhanced antimicrobial and antifungal properties. These compounds were designed to target specific bacterial and fungal strains, contributing to the development of new therapeutic agents against infectious diseases. The antimicrobial activities against Gram-positive and Gram-negative bacteria and the antifungal efficacy highlight the potential of these derivatives in medical applications (Ozdemir et al., 2010).
Material Science and Photoluminescence
Benzoxazole derivatives have also found applications in material science, particularly in creating highly fluorescent nanofibers and microcrystals. These materials exhibit strong blue light emission, making them suitable for use in photonics, electronics, and as fluorescent markers in biological systems. The synthesis and characterization of these compounds open avenues for developing new materials with tailored optical properties (Ghodbane et al., 2012).
Anti-inflammatory Applications
Exploring the anti-inflammatory potential of benzoxazole derivatives has led to the identification of new compounds with significant activity. These studies involve the synthesis and biological evaluation of derivatives, highlighting their effectiveness in inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Such research contributes to the discovery of novel anti-inflammatory agents with potential therapeutic applications (Seth et al., 2014).
Future Directions
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . The performed study indicated that certain compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and certain compounds had best anticancer activity in comparison to 5-fluorouracil .
Mechanism of Action
2-Chloro-5-methyl-1,3-benzoxazole: interacts with specific biological targets within cells. Although detailed information about its primary targets is scarce in the literature, we can explore analogous benzoxazole derivatives to gain insights. These compounds often target enzymes or proteins involved in various pathways, such as:
- Enzymes that regulate DNA topology during replication and transcription . Key regulators of cell signaling and proliferation . Enzymes that modulate gene expression by modifying chromatin structure . Enzymes involved in inflammation and pain pathways . Enzymes related to neurotransmission and cognitive function .
Biochemical Pathways
While direct information on affected pathways is limited, benzoxazole derivatives have demonstrated diverse pharmacological activities. For instance:
properties
IUPAC Name |
2-chloro-5-methyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJUFHRBOJNDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433700 | |
Record name | 2-chloro-5-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3770-60-3 | |
Record name | 2-chloro-5-methyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methyl-1,3-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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